An In-Depth Technical Guide to 4,4-Dimethylazetidine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4,4-Dimethylazetidine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and ability to serve as a bioisostere for various functional groups. Among its derivatives, azetidine-2-carboxylic acids, as rigid analogues of proline, offer a compelling strategy to modulate the biological activity and pharmacokinetic properties of peptides and small molecules. This guide provides a comprehensive technical overview of a specific, gem-disubstituted analogue: 4,4-Dimethylazetidine-2-carboxylic acid. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characteristics, and its potential applications in the realm of drug discovery and development.
Core Identity: CAS Number and IUPAC Nomenclature
The foundational identity of any chemical compound lies in its universally recognized identifiers. For the subject of this guide, these are:
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Chemical Abstract Service (CAS) Number: 1314901-92-2
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International Union of Pure and Applied Chemistry (IUPAC) Name: 4,4-dimethylazetidine-2-carboxylic acid
These identifiers ensure unambiguous communication and information retrieval within the global scientific community.
Synthesis of 4,4-Dimethylazetidine-2-carboxylic acid: A Plausible Experimental Protocol
While a specific, detailed synthesis of 4,4-Dimethylazetidine-2-carboxylic acid is not extensively documented in readily available literature, a robust synthetic strategy can be devised based on established methods for the preparation of substituted azetidine-2-carboxylic acids. The following protocol is a scientifically sound, multi-step approach derived from analogous syntheses.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4,4-Dimethylazetidine-2-carboxylic acid involves the cyclization of a suitably functionalized open-chain precursor. The key disconnection is the C-N bond of the azetidine ring, leading back to a γ-amino acid derivative with a leaving group at the β-position.
Caption: Retrosynthetic analysis of 4,4-Dimethylazetidine-2-carboxylic acid.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 3,3-dimethylacrylate
This step establishes the gem-dimethyl substitution pattern.
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Reaction: Wittig or Horner-Wadsworth-Emmons olefination of acetone with a phosphonate or phosphonium ylide derived from ethyl bromoacetate.
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Reagents: Acetone, triethyl phosphonoacetate, a strong base (e.g., sodium ethoxide in ethanol).
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Procedure:
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To a solution of sodium ethoxide in absolute ethanol at 0 °C, slowly add triethyl phosphonoacetate.
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Stir the mixture for 30 minutes to form the ylide.
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Add acetone dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction with water and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by distillation to afford ethyl 3,3-dimethylacrylate.
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Step 2: Michael Addition of a Chiral Amine
Introduction of the nitrogen atom and setting the stereochemistry at the C2 position.
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Reaction: Conjugate addition of a chiral amine to the α,β-unsaturated ester. (S)-(-)-α-Methylbenzylamine is a suitable choice as a chiral auxiliary.
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Reagents: Ethyl 3,3-dimethylacrylate, (S)-(-)-α-methylbenzylamine, a suitable solvent (e.g., methanol or acetonitrile).
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Procedure:
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Dissolve ethyl 3,3-dimethylacrylate and (S)-(-)-α-methylbenzylamine in methanol.
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Heat the mixture at reflux for 24-48 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 3-(((S)-1-phenylethyl)amino)-3-methylbutanoate.
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Step 3: Reduction of the Ester to the Alcohol
Conversion of the ester to the primary alcohol in preparation for cyclization.
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Reaction: Reduction of the ester functionality.
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Reagents: Lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent like tetrahydrofuran (THF).
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Procedure:
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To a suspension of LiAlH₄ in dry THF at 0 °C, add a solution of the crude product from Step 2 in dry THF dropwise.
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After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
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Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate to obtain the crude 3-(((S)-1-phenylethyl)amino)-3-methylbutan-1-ol.
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Step 4: Activation of the Hydroxyl Group
Conversion of the hydroxyl group into a good leaving group for intramolecular cyclization.
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Reaction: Mesylation or tosylation of the primary alcohol.
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Reagents: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), a tertiary amine base (e.g., triethylamine or pyridine) in a solvent like dichloromethane (DCM).
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Procedure:
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Dissolve the crude alcohol from Step 3 in DCM and cool to 0 °C.
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Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
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Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.
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Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mesylate.
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Step 5: Intramolecular Cyclization
Formation of the azetidine ring.
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Reaction: Base-mediated intramolecular nucleophilic substitution.
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Reagents: A strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or THF.
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Procedure:
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To a suspension of NaH in dry DMF at 0 °C, add a solution of the crude mesylate from Step 4 in DMF.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Carefully quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry, and concentrate to yield the crude N-((S)-1-phenylethyl)-4,4-dimethylazetidine-2-methanol.
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Step 6: Oxidative Cleavage and Deprotection
Conversion of the primary alcohol to the carboxylic acid and removal of the chiral auxiliary.
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Reaction: Two-step process involving oxidation and hydrogenolysis.
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Reagents:
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Oxidation: A two-step oxidation via the aldehyde is preferable to avoid over-oxidation. For example, Swern oxidation or Dess-Martin periodinane oxidation to the aldehyde, followed by Pinnick oxidation (sodium chlorite and a scavenger) to the carboxylic acid.
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Deprotection: Catalytic hydrogenolysis to remove the α-methylbenzyl group.
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Procedure (Oxidation):
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Perform a Swern oxidation on the alcohol from Step 5 to obtain the corresponding aldehyde.
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Without extensive purification, subject the crude aldehyde to Pinnick oxidation conditions (sodium chlorite, 2-methyl-2-butene in a t-BuOH/water mixture) to yield N-((S)-1-phenylethyl)-4,4-dimethylazetidine-2-carboxylic acid.
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Procedure (Deprotection):
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Dissolve the crude carboxylic acid in methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir for 12-24 hours.
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Filter the catalyst through Celite and concentrate the filtrate to yield the final product, 4,4-Dimethylazetidine-2-carboxylic acid.
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Caption: Proposed synthetic workflow for 4,4-Dimethylazetidine-2-carboxylic acid.
Physicochemical and Spectroscopic Properties
The unique structural features of 4,4-Dimethylazetidine-2-carboxylic acid impart it with specific physicochemical and spectroscopic properties.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 129.16 g/mol | C₆H₁₁NO₂ |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | Electron-withdrawing effect of the azetidine nitrogen. |
| pKa (Amine) | 9.0 - 10.0 | Typical for a secondary amine in a small ring. |
| LogP | -1.0 to 0.5 | The presence of both a polar carboxylic acid and a non-polar gem-dimethyl group. |
| Solubility | Soluble in water and polar organic solvents. | The presence of ionizable groups. |
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
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δ 1.2-1.5 ppm (singlet, 6H): The two magnetically equivalent methyl groups at the C4 position. The singlet nature arises from the absence of adjacent protons.
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δ 2.0-2.5 ppm (multiplet, 2H): The two diastereotopic protons on the C3 carbon. They will likely appear as a complex multiplet due to geminal and vicinal coupling to the C2 proton.
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δ 3.5-4.0 ppm (multiplet, 1H): The proton at the C2 position, coupled to the C3 protons.
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δ 9-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This signal will exchange with D₂O.
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δ 1-3 ppm (broad singlet, 1H): The proton on the azetidine nitrogen. Its chemical shift and appearance can be highly variable depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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δ 25-35 ppm: The two equivalent methyl carbons at C4.
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δ 40-50 ppm: The C3 methylene carbon.
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δ 55-65 ppm: The C4 quaternary carbon.
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δ 60-70 ppm: The C2 methine carbon.
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δ 170-180 ppm: The carbonyl carbon of the carboxylic acid.[1]
IR (Infrared) Spectroscopy
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2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
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1700-1725 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
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2850-3000 cm⁻¹: C-H stretches of the methyl and methylene groups.
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3300-3500 cm⁻¹ (broad, medium): N-H stretch of the secondary amine.
Mass Spectrometry (MS)
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Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 129 may be observed. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 84, and α-cleavage of the azetidine ring.
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Electrospray Ionization (ESI): In positive mode, the protonated molecule [M+H]⁺ at m/z = 130 would be prominent. In negative mode, the deprotonated molecule [M-H]⁻ at m/z = 128 would be observed.
Applications in Drug Discovery and Development
The incorporation of 4,4-Dimethylazetidine-2-carboxylic acid into drug candidates can offer several advantages, primarily stemming from its role as a constrained proline analogue.
As a Proline Mimetic
Proline plays a critical role in the structure of peptides and proteins by introducing a "kink" in the polypeptide chain. As a rigid analogue, 4,4-Dimethylazetidine-2-carboxylic acid can be used to:
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Constrain Peptide Conformation: By replacing proline, it can lock the peptide backbone into a specific conformation, which can enhance binding affinity to a biological target.
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Increase Proteolytic Stability: The unnatural amino acid structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.
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Modulate Pharmacokinetic Properties: The gem-dimethyl group increases the lipophilicity of the molecule compared to proline, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Potential benefits of using 4,4-Dimethylazetidine-2-carboxylic acid in drug design.
In Small Molecule Drug Design
Beyond its use in peptides, the azetidine ring system is a valuable scaffold in small molecule drug discovery. The 4,4-dimethyl substitution can act as a "lipophilic handle" or a "metabolic blocker," preventing enzymatic degradation at that position. The carboxylic acid functionality provides a key interaction point for binding to targets such as enzymes and receptors, and also serves as a handle for further chemical modification.
Conclusion and Future Perspectives
4,4-Dimethylazetidine-2-carboxylic acid represents a valuable, yet underexplored, building block for medicinal chemistry. Its constrained nature, coupled with the gem-dimethyl substitution, offers a unique tool for fine-tuning the properties of drug candidates. While detailed experimental data for this specific molecule remains somewhat sparse in the public domain, the foundational principles of organic synthesis and spectroscopy allow for a robust understanding of its preparation and characterization. As the demand for novel chemical matter with improved drug-like properties continues to grow, it is anticipated that 4,4-Dimethylazetidine-2-carboxylic acid and its derivatives will find increasing application in the design of next-generation therapeutics. Further research into its synthesis, biological activity, and incorporation into diverse molecular scaffolds is warranted and holds significant promise for advancing the field of drug discovery.
References
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A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
